molecular formula C32H28NiO4S4-4 B1581230 Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel CAS No. 38951-97-2

Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel

Cat. No. B1581230
CAS RN: 38951-97-2
M. Wt: 663.5 g/mol
InChI Key: ADHFORVSZXGTQQ-UHFFFAOYSA-J
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Description

Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel (BDDN) is a nickel (II) complex that is used in a variety of scientific research applications. It is an organometallic compound composed of a central nickel atom that is bonded to two stilbene dithiolate ligands. BDDN is an important research tool in the fields of biochemistry and physiology due to its ability to interact with a variety of biological molecules.

Scientific Research Applications

Catalysis in Polymerization : Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel and its derivatives have been studied for their catalytic properties, particularly in the field of polymerization. For instance, certain nickel(II) complexes have shown significant promise as catalysts in the high-temperature polymerization of ethylene, producing polymers with higher melting transitions compared to those produced by other catalysts. These nickel complexes are notable for their thermal robustness, even at temperatures as high as 90 °C (Rhinehart, Mitchell, & Long, 2014).

Singlet Oxygen Quenching : Certain bis(1, 2-diaryl-1, 2-ethylenedithiolato)nickel complexes have been studied for their ability to quench singlet oxygen, a type of reactive oxygen species. The quenching efficiency of these complexes appears to be influenced by the electron-donating or electron-accepting nature of substituents on the aryl group. Additionally, these complexes have varying durability against singlet oxygen based on the nature of these substituents (梶谷, 吉田, 秋山, & 杉森, 1985).

Metal-Organic Frameworks (MOFs) : The methylene adduct of bis(1,2-diphenyl-1,2-ethylenedithiolato)nickel(II) was identified as a nickel(II) complex of cis-(methylenethio)stilbenethiol, which can cyclodimerize to form complex molecular structures. This suggests potential applications in the design and synthesis of MOFs, a class of compounds known for their porosity and potential applications in gas storage, catalysis, and other areas (Sakurada, Schlemper, & Schrauzer, 1995).

properties

IUPAC Name

1,2-bis(4-methoxyphenyl)ethene-1,2-dithiolate;nickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H16O2S2.Ni/c2*1-17-13-7-3-11(4-8-13)15(19)16(20)12-5-9-14(18-2)10-6-12;/h2*3-10,19-20H,1-2H3;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHFORVSZXGTQQ-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)[S-])[S-].COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)[S-])[S-].[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28NiO4S4-4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38951-97-2
Record name Nickel, bis[1,2-bis(4-methoxyphenyl)-1,2-ethenedithiolato(2-)-.kappa.S1,.kappa.S2]-, (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis[4,4'-dimethoxy-α,α'-stilbenedithiolato(2-)]nickel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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